N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide is a synthetic small molecule featuring a 5-fluoroindole core linked via an ethyl group to a pyridine-2-carboxamide moiety. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and receptor modulators.
Properties
Molecular Formula |
C16H14FN3O |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14FN3O/c17-12-4-5-14-13(9-12)11(10-20-14)6-8-19-16(21)15-3-1-2-7-18-15/h1-5,7,9-10,20H,6,8H2,(H,19,21) |
InChI Key |
AWNSZFCKXWERPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with Pyridine Carboxamide: The fluorinated indole is then coupled with pyridine-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The pyridine carboxamide group further stabilizes the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Indole vs. Indazole Derivatives
A polymorphic form of N-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (Patent EP 16167652) replaces the indole core with indazole . Indazole’s additional nitrogen atom increases hydrogen-bonding capacity and metabolic stability compared to indole. The trifluoromethyl and methylsulphonyl groups in this analog enhance lipophilicity and may improve target affinity, though at the cost of solubility.
(b) Pyridine vs. Pyrazine Derivatives
The compound 3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide (CAS 1223585-67-8) substitutes pyridine with pyrazine . The cyclopropylmethyl group introduces steric bulk, which could reduce off-target interactions but limit conformational flexibility.
Substituent and Linker Modifications
(a) Carboxamide Group Variations
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (COVID19-NMR library) replaces pyridine-2-carboxamide with a simpler acetamide group . This simplification reduces molecular weight and may enhance metabolic stability but diminishes opportunities for π-π interactions.
- N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide (Catalog of Pyridine Compounds) features a pivalamide group, which increases steric shielding and may protect against enzymatic degradation .
(b) Fluorine Positioning and Functional Groups
- However, iodine’s size may introduce steric clashes in binding pockets.
Pharmacokinetic and Physicochemical Properties
The table below summarizes inferred properties based on structural comparisons:
Polymorphism and Crystallography
The polymorphic form described in highlights the importance of crystallization conditions for indazole derivatives .
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